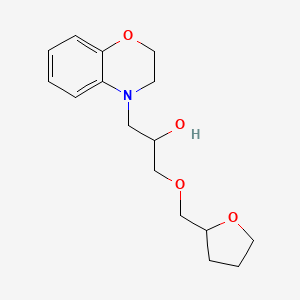![molecular formula C15H14N6O2 B7527381 N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine, also known as NPEPPS, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a pyrazinylpyrazole derivative that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine as a proteasome inhibitor has been studied in detail. N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine binds to the β5 subunit of the proteasome, which is responsible for cleaving peptide bonds in proteins. Binding of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine to the β5 subunit leads to inhibition of its activity, which results in the accumulation of specific proteins in cells.
Biochemical and Physiological Effects
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been found to have various biochemical and physiological effects. In addition to its proteasome inhibitory activity, N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has several advantages for use in lab experiments. It is a potent and specific inhibitor of the proteasome, which makes it useful for studying the functions of specific proteins. It has also been found to have low toxicity in vitro and in vivo, which makes it a safer alternative to other proteasome inhibitors. However, N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has limited stability in solution, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine. Another area of research is the identification of specific proteins that are targeted by N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine and the study of their functions and interactions. Additionally, the potential applications of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine in the treatment of cancer and inflammatory diseases should be further explored.
Synthesemethoden
The synthesis of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been described in the literature. The compound can be synthesized by reacting 6-bromo-2-pyrazinylpyrazine with 3-nitrophenylethylamine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of proteomics. N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been found to be a potent inhibitor of the proteasome, which is a complex of enzymes responsible for degrading proteins in cells. Inhibition of the proteasome by N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine can lead to the accumulation of specific proteins, which can be useful for studying their functions and interactions.
Eigenschaften
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-11(12-4-2-5-13(8-12)21(22)23)18-14-9-16-10-15(19-14)20-7-3-6-17-20/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGHEZKHGGPDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CN=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)

![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)


![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)

![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)